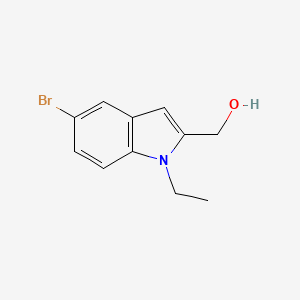
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a bromine atom at the 5th position, an ethyl group at the 1st position, and a methanol group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-ethyl-1H-indol-2-yl)methanol typically involves the bromination of 1-ethylindole followed by a formylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step involves the use of formaldehyde and a catalyst such as para-toluenesulfonic acid (PTSA) to introduce the methanol group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Oxidation: 5-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Reduction: 5-Bromo-1-ethyl-1H-indol-2-ylamine
Substitution: 5-Methoxy-1-ethyl-1H-indol-2-ylmethanol
Scientific Research Applications
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: Research explores its potential as an anticancer agent, given the biological activity of indole derivatives against various cancer cell lines.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-1-ethyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ethyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(5-Bromo-1H-indol-2-yl)methanol: Lacks the ethyl group at the 1st position.
(5-Bromo-1-methyl-1H-indol-2-yl)methanol: Contains a methyl group instead of an ethyl group at the 1st position.
(5-Chloro-1-ethyl-1H-indol-2-yl)methanol: Has a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness: (5-Bromo-1-ethyl-1H-indol-2-yl)methanol is unique due to the combination of the bromine atom, ethyl group, and methanol group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
(5-bromo-1-ethylindol-2-yl)methanol |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-10(7-14)6-8-5-9(12)3-4-11(8)13/h3-6,14H,2,7H2,1H3 |
InChI Key |
QCVDXULLWWNJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















